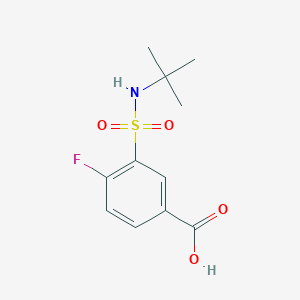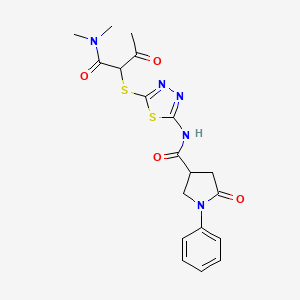
N-(5-((1-(dimethylamino)-1,3-dioxobutan-2-yl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to build the desired molecular architecture. For example, the synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, a cannabimimetic designer drug, was elucidated using NMR and MS techniques, which could be similar to the methods used for synthesizing the compound of interest . Additionally, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives reported in another study involved the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which might be applicable to the synthesis of the thiadiazolyl and carboxamide moieties present in the compound .
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential biological activity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations are commonly used. For instance, the molecular structures of potential anti-cancer agents were determined by X-ray crystallography, which could also be used to elucidate the structure of the compound . Stereochemical investigations of diastereomeric compounds using NMR spectroscopy could provide insights into the configuration of stereogenic centers, which may be present in the compound .
Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is essential for predicting its behavior in biological systems or in further chemical transformations. The reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of various heterocyclic compounds, including thiadiazoles and oxathiazoles, could shed light on the reactivity of the thiadiazolyl moiety in the compound . Additionally, the competitive formation of different heterocycles depending on the reaction conditions could be relevant to the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The development of an LC-MS assay for the determination of an anti-cancer agent demonstrates the importance of analytical methods in assessing the properties of such compounds . The stability of compounds in solution and their behavior during storage are also critical factors to consider .
Scientific Research Applications
Heterocyclic Compounds Synthesis
- Synthesis of Novel Heterocyclic Compounds : Research has been conducted on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These compounds include various derivatives such as thiadiazoles, triazines, and oxadiazepines, which have been evaluated for their biological activities. The synthesis involves complex reactions yielding compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting the potential of such structures in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
- Novel Thiazolidinones and Imidazo Thiadiazoles : Studies have been conducted on the synthesis of thiazolidinone and imidazo[2,1-b][1,3,4]thiadiazole derivatives, characterized by their antimicrobial and antifungal activities. These activities were assessed against various bacterial and fungal strains, indicating the potential use of such compounds in addressing microbial resistance (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Antiviral and Antibacterial Properties
- Mosquito-larvicidal and Antibacterial Properties : A series of novel thiadiazolotriazin-4-ones were synthesized and evaluated for their mosquito-larvicidal and antibacterial properties. Some derivatives exhibited moderate activities, suggesting the potential application of such compounds in developing agents against malaria vectors and bacterial pathogens (Castelino et al., 2014).
Radiosensitizers and Cytotoxins
- Nitrothiophene Derivatives as Radiosensitizers : The synthesis of nitrothiophene derivatives with potential as radiosensitizers and bioreductively activated cytotoxins has been explored. These compounds showed promise in vitro as radiosensitizers of hypoxic mammalian cells, with certain derivatives demonstrating slight in vivo radiosensitization, indicating their potential in cancer therapy (Threadgill et al., 1991).
properties
IUPAC Name |
N-[5-[1-(dimethylamino)-1,3-dioxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-11(25)15(17(28)23(2)3)29-19-22-21-18(30-19)20-16(27)12-9-14(26)24(10-12)13-7-5-4-6-8-13/h4-8,12,15H,9-10H2,1-3H3,(H,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNIOSHOVIGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
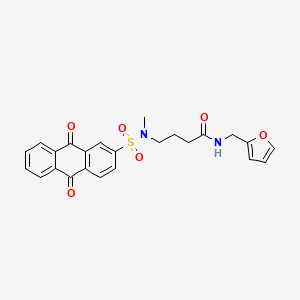
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

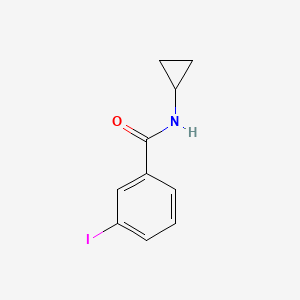

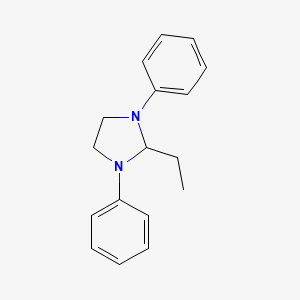
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
